(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
Peroxisome proliferator-activated receptor γ (PPARγ) is activated by the anti-diabetes drugs known as thiazolidinediones, including rosiglitazone and pioglitazone. Phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) causes dysregulation of genes whose expression is altered in obesity, including adiponectin. SR 1824 is a non-agonist PPARγ ligand (Ki = 10 nM) which blocks Cdk5-mediated phosphorylation. It does not inhibit activation of PPARγ by rosiglitazone.
Brand Name:
Vulcanchem
CAS No.:
1338259-06-5
VCID:
VC0149527
InChI:
InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1
SMILES:
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C
Molecular Formula:
C33H29BrN2O3
Molecular Weight:
581.5 g/mol
(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
CAS No.: 1338259-06-5
Cat. No.: VC0149527
Molecular Formula: C33H29BrN2O3
Molecular Weight: 581.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Peroxisome proliferator-activated receptor γ (PPARγ) is activated by the anti-diabetes drugs known as thiazolidinediones, including rosiglitazone and pioglitazone. Phosphorylation of PPARγ by cyclin-dependent kinase 5 (Cdk5) causes dysregulation of genes whose expression is altered in obesity, including adiponectin. SR 1824 is a non-agonist PPARγ ligand (Ki = 10 nM) which blocks Cdk5-mediated phosphorylation. It does not inhibit activation of PPARγ by rosiglitazone. |
|---|---|
| CAS No. | 1338259-06-5 |
| Molecular Formula | C33H29BrN2O3 |
| Molecular Weight | 581.5 g/mol |
| IUPAC Name | 2-[4-[[5-[[(1S)-1-(4-bromophenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid |
| Standard InChI | InChI=1S/C33H29BrN2O3/c1-20-22(3)36(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)35-21(2)24-12-15-27(34)16-13-24/h4-18,21H,19H2,1-3H3,(H,35,37)(H,38,39)/t21-/m0/s1 |
| Standard InChI Key | HBMXDCXJXYASGW-NRFANRHFSA-N |
| Isomeric SMILES | CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |
| SMILES | CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |
| Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |
| Appearance | Assay:≥98%A crystalline solid |
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